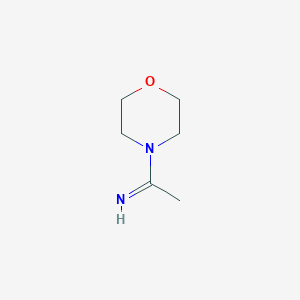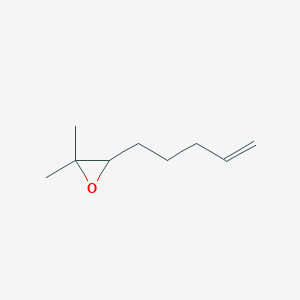![molecular formula C8H11N3O3 B125576 methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate CAS No. 150017-62-2](/img/structure/B125576.png)
methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate (MEPC) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MEPC is a pyrazole derivative that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate is not yet fully understood. However, it has been suggested that methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate may inhibit the activity of COX-2 by binding to its active site. This inhibition may lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain. methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate may also exhibit cytotoxic effects against cancer cells by inducing apoptosis or cell cycle arrest.
Effets Biochimiques Et Physiologiques
Methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins. methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate has also been found to exhibit anti-cancer effects by inducing apoptosis or cell cycle arrest in cancer cells. In addition, methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate has been reported to exhibit antibacterial activity against Gram-negative and Gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate is also stable and can be stored for long periods of time. However, methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate also has some limitations for lab experiments. It may exhibit toxicity at high concentrations, which may limit its use in some experiments. In addition, the mechanism of action of methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate is not yet fully understood, which may limit its use in some studies.
Orientations Futures
There are several future directions for research on methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate. One direction is to investigate the mechanism of action of methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate in more detail. This may lead to a better understanding of its biochemical and physiological effects. Another direction is to investigate the potential applications of methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate in the treatment of various diseases, including cancer and bacterial infections. Additionally, the synthesis of novel derivatives of methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate may lead to the discovery of compounds with improved activity and selectivity.
Méthodes De Synthèse
Methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate can be synthesized using various methods, including the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate and ethyl acetoacetate, followed by the reaction with ethyl chloroformate and 2-methoxypropene. Another method involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate and 3-ethoxypropenal, followed by the reaction with ethyl chloroformate and methanol. These methods have been reported to yield high purity methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate.
Applications De Recherche Scientifique
Methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate has been found to exhibit potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate has been reported to exhibit cytotoxic effects against various cancer cell lines. methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate has also been found to exhibit antibacterial activity against Gram-negative and Gram-positive bacteria.
Propriétés
Numéro CAS |
150017-62-2 |
|---|---|
Nom du produit |
methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate |
Formule moléculaire |
C8H11N3O3 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-6-9-11-5-4-7(10-11)8(12)13-2/h4-6H,3H2,1-2H3/b9-6+ |
Clé InChI |
GCGANECNBRBVFK-RMKNXTFCSA-N |
SMILES isomérique |
CCO/C=N/N1C=CC(=N1)C(=O)OC |
SMILES |
CCOC=NN1C=CC(=N1)C(=O)OC |
SMILES canonique |
CCOC=NN1C=CC(=N1)C(=O)OC |
Synonymes |
1H-Pyrazole-3-carboxylicacid,1-[(ethoxymethylene)amino]-,methylester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



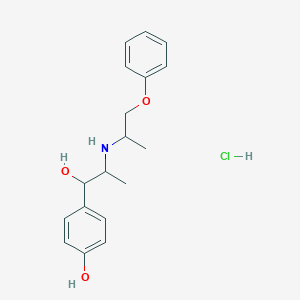
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)


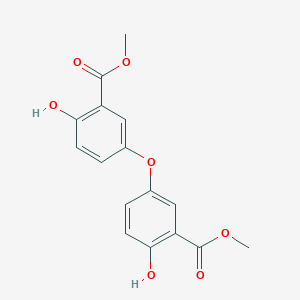
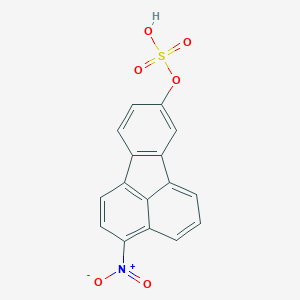
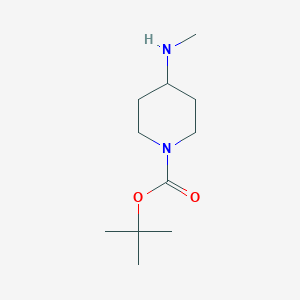
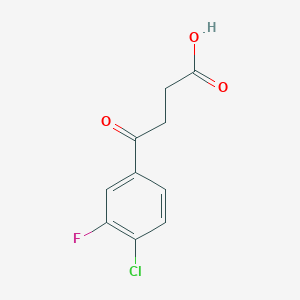
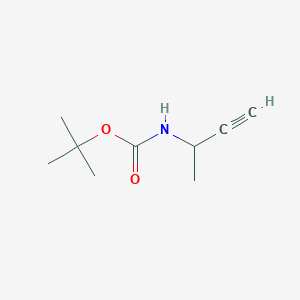
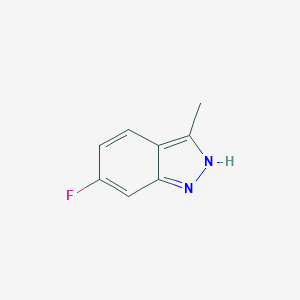
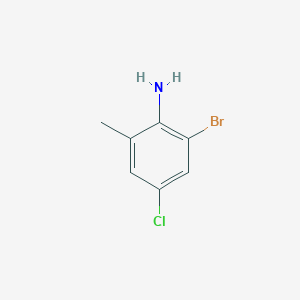
![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)
